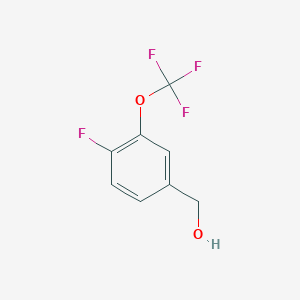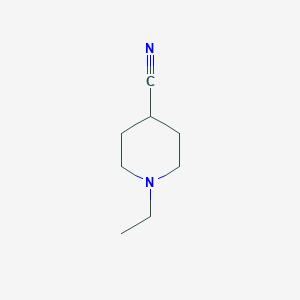
4-Bromo-5-chloro-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrClNO3. It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and nitro groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Mode of Action
Nitrobenzaldehydes are often involved in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the target, potentially altering its function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-chloro-2-nitrobenzaldehyde . These factors can include temperature, pH, and the presence of other substances that can interact with the compound. For example, the compound should be used in a well-ventilated area and should be stored in a dry, cool, and ventilated place to avoid sunlight .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-5-chloro-2-nitrobenzaldehyde can be synthesized through a multi-step process. One common method involves the nitration of 4-bromo-2-chlorobenzaldehyde, followed by oxidation. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the oxidation step can be carried out using oxidizing agents such as manganese dioxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and oxidation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: 4-Bromo-5-chloro-2-nitrobenzoic acid.
Reduction: 4-Bromo-5-chloro-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-chloro-2-nitrobenzaldehyde is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes, such as Tyrian purple.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential in developing pharmaceuticals, particularly as a building block for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrobenzaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-5-nitrobenzaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-2-chlorobenzaldehyde: Similar structure but lacks the nitro group.
Uniqueness
4-Bromo-5-chloro-2-nitrobenzaldehyde is unique due to the combination of bromine, chlorine, and nitro groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
4-bromo-5-chloro-2-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXCTNJDIYOLKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

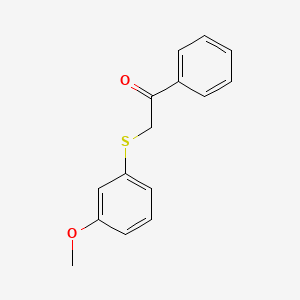

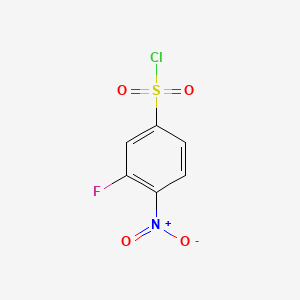
![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)
![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)
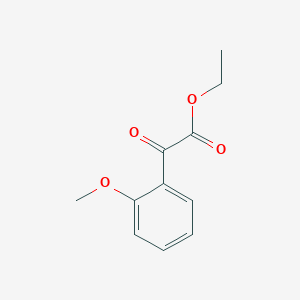
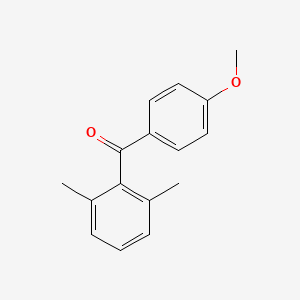
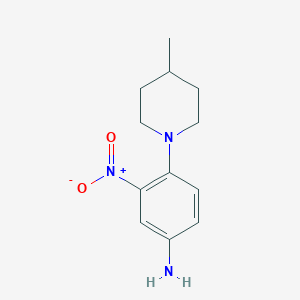
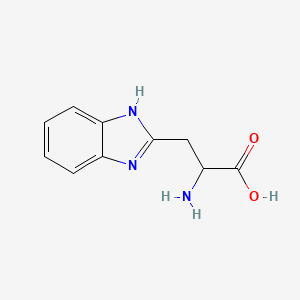
![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)
